molecular formula C14H14ClNO3 B2422876 N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-3-carboxamide CAS No. 1788559-24-9

N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-3-carboxamide

Cat. No.: B2422876
CAS No.: 1788559-24-9
M. Wt: 279.72
InChI Key: WZRNGVHOBSVHQY-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-3-carboxamide is a compound that belongs to the class of furan-carboxamide derivatives.

Preparation Methods

The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-3-carboxamide typically involves the reaction of 2-chlorobenzyl chloride with 2-methoxyethylamine to form an intermediate, which is then reacted with furan-3-carboxylic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-3-carboxamide involves its interaction with specific molecular targets, such as viral proteins or enzymes. The compound may inhibit the activity of these targets by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the suppression of viral replication or the modulation of biological pathways .

Comparison with Similar Compounds

N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-3-carboxamide can be compared with other furan-carboxamide derivatives, such as:

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-18-13(11-4-2-3-5-12(11)15)8-16-14(17)10-6-7-19-9-10/h2-7,9,13H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRNGVHOBSVHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=COC=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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